molecular formula C8H6BrNO2 B14060570 1-Bromo-2-nitro-3-vinylbenzene

1-Bromo-2-nitro-3-vinylbenzene

Cat. No.: B14060570
M. Wt: 228.04 g/mol
InChI Key: NYSLQBGONVOKTG-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-3-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It features a bromine atom, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-nitro-3-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like dibromohydantoin in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-nitro-3-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Oxidation: Potassium permanganate, ozone, solvents (acetone, water).

Major Products:

Scientific Research Applications

1-Bromo-2-nitro-3-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-3-vinylbenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-nitro-3-vinylbenzene is unique due to the presence of all three functional groups (bromine, nitro, and vinyl) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-bromo-3-ethenyl-2-nitrobenzene

InChI

InChI=1S/C8H6BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h2-5H,1H2

InChI Key

NYSLQBGONVOKTG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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